molecular formula C16H13NO5 B10862921 [2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate

Cat. No.: B10862921
M. Wt: 299.28 g/mol
InChI Key: BQSOIGAKYHKAMA-UHFFFAOYSA-N
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Description

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate is an organic compound with a complex structure that includes both nitrophenyl and phenylacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate typically involves the esterification of 2-phenylacetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylacetate group can undergo hydrolysis to release phenylacetic acid, which can further interact with biological pathways .

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C16H13NO5/c18-15(13-6-8-14(9-7-13)17(20)21)11-22-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

BQSOIGAKYHKAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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